molecular formula C22H21N3O4 B11191311 ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate

ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate

Cat. No.: B11191311
M. Wt: 391.4 g/mol
InChI Key: VHCILJFGHREGGF-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential pharmacological properties and is often studied for its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of ethanol and a catalytic amount of hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C22H21N3O4/c1-3-29-22(28)17-11-7-8-12-18(17)24-19(26)14-25-20(27)13-15(2)23-21(25)16-9-5-4-6-10-16/h4-13H,3,14H2,1-2H3,(H,24,26)

InChI Key

VHCILJFGHREGGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2C3=CC=CC=C3)C

Origin of Product

United States

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